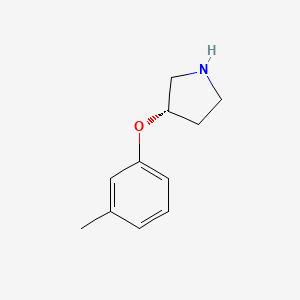

(S)-3-(3-Methylphenoxy)pyrrolidine HCl

Description

Contextualizing Pyrrolidine (B122466) Scaffolds in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. nih.gov Its prevalence in numerous natural products, including alkaloids, has inspired the synthesis of a vast array of biologically active compounds. mdpi.com The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensional (3D) Structure: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework. nih.gov This "sp3-rich" character is highly advantageous in drug design as it allows for more precise spatial arrangement of functional groups, enabling a better exploration of the pharmacophore space and enhancing interactions with the complex 3D structures of biological targets like proteins and enzymes. nih.govgoogle.com

Versatility in Substitution: The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This versatility makes it a valuable building block in the creation of diverse chemical libraries for drug screening. mdpi.com

Chiral Centers: The carbons within the pyrrolidine ring can serve as chiral centers, leading to the existence of stereoisomers. This is a critical aspect that significantly influences the biological activity of the molecule. sigmaaldrich.com

The pyrrolidine nucleus is a common feature in many FDA-approved drugs, highlighting its therapeutic relevance across a wide range of diseases. nih.govmdpi.com

Stereochemical Significance in Bioactive Molecules

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology and medicinal chemistry. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with drug molecules. scbt.comresearchgate.net This is often likened to the specificity of a key fitting into a lock; a right-handed glove will not fit a left hand. scbt.com

The practical implication of this is that different stereoisomers (enantiomers or diastereomers) of a chiral drug can have vastly different pharmacological and toxicological profiles. sigmaaldrich.com One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. A classic and cautionary example is thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic. nih.gov

Therefore, the synthesis and evaluation of single-enantiomer drugs are a major focus in modern drug development. The "(S)" designation in (S)-3-(3-Methylphenoxy)pyrrolidine HCl signifies that it is a single, specific stereoisomer, which is crucial for understanding its potential interactions with biological targets. sigmaaldrich.com

Research Landscape and Potential of this compound

While extensive, publicly available research specifically detailing the biological activity of this compound is limited, its structural motifs suggest significant potential in medicinal chemistry. The compound is primarily available as a research chemical, indicating its role as a building block or a tool compound in early-stage drug discovery. scbt.com The research landscape for closely related 3-substituted pyrrolidine derivatives provides a strong basis for inferring its potential applications.

For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been investigated as potent and balanced inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake, suggesting potential applications in the treatment of pain and depression. bldpharm.com Furthermore, research on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives has led to the discovery of novel androgen receptor antagonists with potential efficacy against castration-resistant prostate cancer. nih.gov The core structure is also found in compounds explored for their neuroprotective properties. nih.gov

The synthesis of chiral 3-hydroxypyrrolidine, a precursor to compounds like this compound, is an active area of research, with various synthetic routes being developed to produce these valuable intermediates with high optical purity. google.com

Given the established biological activities of analogous 3-aryloxypyrrolidine compounds, it is plausible that this compound could be investigated for a range of therapeutic targets, including but not limited to:

Central Nervous System (CNS) Disorders: Due to the known activity of related compounds on neurotransmitter transporters.

Oncology: Following the precedent of pyrrolidine derivatives as receptor antagonists.

Inflammatory Diseases: As pyrrolidine scaffolds are present in various anti-inflammatory agents.

The specific "3-methylphenoxy" substitution on the pyrrolidine ring will undoubtedly influence its target affinity and selectivity. Further research is necessary to fully elucidate the pharmacological profile of this specific molecule.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1017803-20-1 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NO · HCl | sigmaaldrich.com |

| Molecular Weight | 213.71 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | (3S)-3-(3-methylphenoxy)pyrrolidine hydrochloride | sigmaaldrich.com |

Comparison of Related Chiral Pyrrolidine Building Blocks

| Compound Name | CAS Number | Key Structural Feature |

| (R)-3-(3-Methylphenoxy)pyrrolidine hydrochloride | 1017803-19-8 | Enantiomer of the title compound |

| (R)-3-methyl-pyrrolidine hydrochloride | Not specified | Methyl group directly on the pyrrolidine ring |

| (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 | Hydroxyl group at the 3-position |

| (S)-(+)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 | Fluoro group at the 3-position |

| (R)-Methyl pyrrolidine-3-carboxylate hydrochloride | 874964-22-4 | Methyl carboxylate group at the 3-position |

This table showcases the variety of chiral building blocks based on the pyrrolidine scaffold, highlighting the focus on stereochemically pure compounds in chemical synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(3-methylphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUFAVLIBTULPB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)O[C@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 3 Methylphenoxy Pyrrolidine Hcl and Analogues

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The construction of the chiral pyrrolidine ring is the foundational challenge in the synthesis of (S)-3-(3-Methylphenoxy)pyrrolidine and its analogues. Key strategies involve creating the stereocenter early in the synthetic sequence and building the ring around it, or forming the ring and the stereocenter simultaneously in an asymmetric fashion.

Asymmetric synthesis of the pyrrolidine scaffold can be achieved using chiral auxiliaries or through catalytic asymmetric reactions. Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. acs.org A prominent example involves the use of Oppolzer's camphorsultam in asymmetric 1,3-dipolar cycloaddition reactions to construct highly substituted pyrrolidines with excellent diastereoselectivity. acs.org

Asymmetric catalysis, which uses substoichiometric amounts of a chiral catalyst, offers a more atom-economical approach. mappingignorance.org Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for constructing chiral pyrrolidines. mdpi.comnih.gov Proline's rigid five-membered ring structure allows it to facilitate a variety of asymmetric transformations. nih.gov Transition metal catalysis, employing metals like rhodium, iridium, copper, or silver, is also widely used. mappingignorance.orgacs.orgorganic-chemistry.org These catalysts, combined with chiral ligands, can mediate reactions such as asymmetric C-H insertion, allylic substitutions, and 1,3-dipolar cycloadditions to yield enantioenriched pyrrolidines. mappingignorance.orgacs.org For instance, iridium-catalyzed reductive generation of azomethine ylides followed by cycloaddition provides a direct route to functionalized pyrrolidines. acs.org

| Catalytic System | Reaction Type | Key Features | Typical Selectivity | Reference |

|---|---|---|---|---|

| Proline-based Organocatalysts | Aldol, Mannich, Michael Reactions | Metal-free, environmentally friendly, readily available catalyst. | Good to excellent ee. | mdpi.comnih.gov |

| Rhodium(II)/Chiral Ligands | C-H Insertion | Efficient for difunctionalization of the pyrrolidine ring. | High enantio- and diastereocontrol. | acs.org |

| Copper(I)/Silver(I) with Chiral Ligands | 1,3-Dipolar Cycloaddition | Catalyzes reaction of azomethine ylides; stereoselectivity can be tuned by the catalyst system. | High stereoselectivity (exo or endo). | mappingignorance.org |

| Iridium/Chiral Phosphine (B1218219) Ligands | Reductive Azomethine Ylide Generation | Allows for the use of stable amide precursors. | Good yields and diastereoselectivity. | acs.org |

An alternative and robust strategy for accessing chiral pyrrolidines is through the synthesis and subsequent reduction of chiral pyrrolidinones (γ-lactams). The pyrrolidinone heterocycle is a privileged structure in many pharmacologically active compounds. nih.gov One innovative method for their synthesis involves a cascade reaction where arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions, proceeding through a Smiles-Truce aryl transfer to form α-arylated pyrrolidinones in a single pot. nih.gov

Once the enantiomerically pure pyrrolidinone is obtained, the final step to the desired pyrrolidine is the reduction of the lactam carbonyl group. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for the complete reduction of the amide functionality to an amine. mdpi.com The choice of reducing agent and reaction conditions is critical to avoid side reactions and preserve the stereochemical integrity of the molecule. Chelation-controlled reductions can also be employed when adjacent functional groups are present, guiding the hydride attack to achieve high diastereoselectivity. youtube.com

| Pyrrolidinone Precursor Synthesis | Reducing Agent | Key Transformation | Reference |

|---|---|---|---|

| Smiles-Truce cascade from arylsulfonamides and cyclopropane diesters. | Not specified for this specific product, but generally applicable. | One-pot formation of densely functionalized pyrrolidinones. | nih.gov |

| Cyclization of γ-amino acids or their esters. | LiAlH₄, BH₃ complexes | Reduction of lactam C=O to CH₂. | mdpi.com |

| Starting from pyroglutamic acid. | LiAlH₄ or LiBH₄ | Reduction of the naturally chiral starting material. | mdpi.com |

Formation of the Aryloxy Linkage

With the chiral pyrrolidine core in hand, specifically as (S)-3-hydroxypyrrolidine, the next key step is the formation of the ether bond with 3-methylphenol (m-cresol).

The formation of an aryl ether from an alcohol and a phenol (B47542) is a classic transformation that can be achieved through several reliable methods. The choice of protocol often depends on the substrate's sensitivity and the desired reaction conditions.

Williamson Ether Synthesis : This is a two-step process where the more acidic proton of the two alcohols (in this case, the phenol) is removed with a base (e.g., NaH, K₂CO₃) to form a phenoxide. The alcohol on the pyrrolidine ring is converted into a good leaving group (e.g., a tosylate, mesylate, or halide). The phenoxide then displaces the leaving group in an Sₙ2 reaction to form the ether. To form (S)-3-(3-Methylphenoxy)pyrrolidine, one would typically start with (R)-3-hydroxypyrrolidine, activate the hydroxyl group with inversion of stereochemistry, and then react it with the 3-methylphenoxide.

Mitsunobu Reaction : This powerful one-pot reaction allows for the direct coupling of an alcohol and a nucleophile (like a phenol) with inversion of stereochemistry at the alcohol's chiral center. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). To obtain the (S) product, one would start with (R)-3-hydroxypyrrolidine and react it with 3-methylphenol under Mitsunobu conditions.

| Method | Starting Pyrrolidine Stereocenter | Key Reagents | Stereochemical Outcome | Advantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | (S)-3-hydroxypyrrolidine (activated) | Base (e.g., K₂CO₃), Sulfonyl chloride (e.g., TsCl), 3-methylphenol | Retention (if double inversion) or Inversion (if Sₙ2 on activated alcohol) | Uses common, inexpensive reagents. |

| Mitsunobu Reaction | (R)-3-hydroxypyrrolidine | PPh₃, DEAD/DIAD, 3-methylphenol | Inversion | Mild conditions, one-pot procedure, predictable inversion. |

The pyrrolidine ring contains two reactive sites: the C3-hydroxyl group and the secondary amine at N1. For the etherification to proceed selectively at the hydroxyl group, the more nucleophilic nitrogen atom must be temporarily masked with a protecting group. Common nitrogen protecting groups suitable for this purpose include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The typical synthetic sequence is as follows:

Protect the nitrogen of (S)- or (R)-3-hydroxypyrrolidine with a Boc or Cbz group.

Perform the etherification reaction (e.g., Williamson or Mitsunobu) on the N-protected substrate. The protecting group prevents the secondary amine from competing in the reaction.

Remove the protecting group under appropriate conditions. The Boc group is typically removed with a strong acid (like trifluoroacetic acid or HCl), which conveniently yields the desired hydrochloride salt directly. The Cbz group is removed by catalytic hydrogenation.

This strategy ensures high chemoselectivity, directing the functionalization to the desired hydroxyl position and preventing side reactions such as N-arylation or intermolecular reactions between pyrrolidine units.

Derivatization and Structural Modification for Library Generation

The synthetic routes established for (S)-3-(3-Methylphenoxy)pyrrolidine HCl are highly amenable to modification for the generation of a chemical library of analogues. This allows for systematic exploration of the structure-activity relationship (SAR).

Varying the Aryloxy Group : The etherification step is particularly well-suited for diversification. A wide array of substituted phenols can be used in place of 3-methylphenol in either the Williamson or Mitsunobu reactions. This allows for the introduction of different electronic (e.g., -Cl, -F, -OCH₃) and steric (e.g., -tBu, -Ph) properties on the phenyl ring.

Modification of the Pyrrolidine Ring : If the synthesis starts from acyclic precursors, substituents can be introduced at other positions (C2, C4, C5) of the pyrrolidine ring by choosing appropriately substituted starting materials. nih.govacs.org

N-Derivatization : The secondary amine of the final product is a versatile handle for further functionalization. It can be subjected to a variety of reactions, including reductive amination, acylation, or sulfonylation, to attach different groups and modulate the compound's properties. However, this approach would yield N-substituted analogues rather than modifying the core (S)-3-(3-Methylphenoxy)pyrrolidine structure itself.

This modularity enables the rapid synthesis of numerous related compounds, which is a key strategy in modern drug discovery. nih.gov

Synthesis of Regioisomeric and Positional Analogues

The synthesis of regioisomeric and positional analogues of this compound allows for a systematic exploration of the structure-activity relationship (SAR). This involves altering the substitution pattern on both the phenoxy ring and the pyrrolidine core.

Positional Isomers of the Phenoxy Moiety:

Positional isomers, where the methyl group is located at the ortho or para position of the phenoxy ring, can be synthesized from (S)-N-Boc-3-hydroxypyrrolidine. This common intermediate can be coupled with various commercially available or synthesized methylphenols. A typical approach is the Mitsunobu reaction, which proceeds with inversion of configuration at the secondary alcohol. missouri.eduorganic-chemistry.orgnih.govchem-station.com For example, reacting (R)-N-Boc-3-hydroxypyrrolidine with o-cresol (B1677501) or p-cresol (B1678582) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) would yield the corresponding (S)-3-(2-methylphenoxy)- and (S)-3-(4-methylphenoxy)pyrrolidine derivatives, respectively. missouri.eduorganic-chemistry.orgwikipedia.org Subsequent deprotection of the Boc group with an acid like HCl in a suitable solvent provides the desired hydrochloride salts.

Regioisomers of the Pyrrolidine Ring:

The synthesis of regioisomers, such as those with the phenoxy group at the 2-position of the pyrrolidine ring, requires a different synthetic strategy. Starting from a suitable chiral precursor like (S)-prolinol, the hydroxyl group can be used as a handle for introducing the 3-methylphenoxy group via a Williamson ether synthesis. nih.gov Alternatively, methods for the synthesis of substituted pyrrolidines from acyclic precursors can be employed to construct the desired 2-substituted pyrrolidine core. nih.gov

Diversification at the Phenoxy Moiety and Pyrrolidine Nitrogen

Chemical diversification of the lead compound this compound is crucial for optimizing its biological activity. This can be achieved by modifying the phenoxy group or by functionalizing the pyrrolidine nitrogen.

Phenoxy Moiety Diversification:

The 3-methylphenoxy group can be replaced with a wide array of substituted phenols to explore the effects of different electronic and steric properties. The Mitsunobu reaction is a versatile tool for this purpose, allowing the coupling of (R)-N-Boc-3-hydroxypyrrolidine with a diverse library of phenols. missouri.eduorganic-chemistry.orgnih.govchem-station.com For instance, phenols bearing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., halo, nitro) can be readily introduced.

Pyrrolidine Nitrogen Diversification:

The secondary amine of the pyrrolidine ring offers a convenient point for diversification through N-alkylation or N-arylation.

N-Alkylation: Standard N-alkylation procedures, such as reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be employed to introduce a variety of alkyl groups. For example, reacting (S)-3-(3-Methylphenoxy)pyrrolidine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) will yield the corresponding N-alkylated derivative.

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient access to N-aryl derivatives. helsinki.fi This reaction involves the palladium-catalyzed coupling of the pyrrolidine with an aryl halide or triflate. organic-chemistry.org More recently, photocatalytic methods for N-arylation have emerged as a milder alternative to traditional C-N coupling reactions. helsinki.fi These light-mediated reactions can often proceed under gentler conditions and may offer a different substrate scope. helsinki.fi

| Diversification Strategy | Reagents and Conditions | Resulting Analogue Type |

| Phenoxy Moiety | Substituted Phenol, PPh3, DEAD/DIAD | Variously substituted phenoxypyrrolidines |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl-(S)-3-(3-methylphenoxy)pyrrolidines |

| N-Arylation | Aryl Halide, Pd-catalyst, Base (e.g., Buchwald-Hartwig) | N-Aryl-(S)-3-(3-methylphenoxy)pyrrolidines |

| Photocatalytic N-Arylation | Aryl Halide, Photocatalyst, Light | N-Aryl-(S)-3-(3-methylphenoxy)pyrrolidines |

Preparation of Enantiomeric Forms: (R)-3-(3-Methylphenoxy)pyrrolidine HCl

The synthesis of the (R)-enantiomer is essential for studying the stereochemical requirements of the biological target. A common and efficient method to obtain the (R)-enantiomer is through a stereoinvertive synthesis starting from the readily available (S)-N-Boc-3-hydroxypyrrolidine.

The Mitsunobu reaction is particularly well-suited for this purpose as it proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol-bearing carbon. missouri.eduorganic-chemistry.orgnih.govchem-station.com

Synthetic Route to (R)-3-(3-Methylphenoxy)pyrrolidine HCl:

Starting Material: Commercially available (S)-N-Boc-3-hydroxypyrrolidine.

Mitsunobu Reaction: The alcohol is reacted with 3-methylphenol (m-cresol) in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This reaction inverts the stereochemistry at the C3 position of the pyrrolidine ring, yielding (R)-N-Boc-3-(3-methylphenoxy)pyrrolidine.

Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the final product, (R)-3-(3-Methylphenoxy)pyrrolidine HCl.

| Step | Reaction | Key Reagents | Stereochemical Outcome |

| 1 | Starting Material | (S)-N-Boc-3-hydroxypyrrolidine | (S)-configuration |

| 2 | Mitsunobu Reaction | 3-Methylphenol, PPh3, DEAD/DIAD | Inversion to (R)-configuration |

| 3 | Deprotection | HCl in Dioxane/Methanol | Retention of (R)-configuration |

Scale-Up Considerations and Process Optimization for Research Quantities

Transitioning a synthetic route from a small-scale laboratory setting to the production of larger research quantities (gram to kilogram scale) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up:

Reagent Selection: For larger scale synthesis, the cost, availability, and safety of all reagents are paramount. Reagents that are expensive, difficult to source, or highly toxic should be replaced with more practical alternatives if possible. For the Mitsunobu reaction, the use of polymer-bound triphenylphosphine can simplify purification by allowing for filtration to remove the phosphine oxide byproduct. wikipedia.org

Reaction Conditions:

Temperature Control: Exothermic reactions, such as the addition of DEAD in the Mitsunobu reaction, require careful monitoring and control of the internal temperature to prevent runaway reactions. The order of addition of reagents can also be critical. wikipedia.org

Solvent Choice: Solvents should be chosen based on their safety profile, ease of removal, and potential for recycling. The use of greener solvents is also an important consideration.

Work-up and Purification:

Extraction and Washing: Liquid-liquid extractions, while common in the lab, can become cumbersome and generate large volumes of waste on a larger scale. Alternative work-up procedures should be explored.

Process Safety: A thorough safety assessment of all steps is crucial. This includes understanding the thermal stability of intermediates and the potential for hazardous byproducts.

Optimizing the synthesis of this compound for research quantities would likely involve a detailed study of the Mitsunobu reaction to minimize byproduct formation and the development of a reliable crystallization method for the final product to ensure high purity without the need for column chromatography.

Preclinical Pharmacological and Biological Profiling

Investigation of Receptor Binding Affinities and Selectivity

The initial step in characterizing a new compound involves determining its binding affinity for various biological targets. This provides insights into its potential pharmacological effects and selectivity profile.

Serotonin (B10506) (5-HT) and Norepinephrine (B1679862) (NE) Transporter Interaction Studies

The serotonin (5-HT) and norepinephrine (NE) transporters are crucial targets for the treatment of various central nervous system disorders, including depression and anxiety. Compounds that inhibit the reuptake of these neurotransmitters can potentiate their signaling in the synaptic cleft.

While direct binding data for (S)-3-(3-Methylphenoxy)pyrrolidine HCl are not extensively available in the public domain, research on structurally related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues has demonstrated their potential as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.gov The general structure-activity relationship (SAR) for this class of compounds suggests that the phenoxy-pyrrolidine scaffold is a key pharmacophore for interaction with monoamine transporters. nih.govnih.govnih.govmdpi.comnih.govbiomolther.org The nature and position of substituents on the phenoxy ring can significantly influence the binding affinity and selectivity for NET and SERT. nih.govplos.org For instance, the presence of a methyl group at the 3-position of the phenoxy ring, as in the compound of interest, would be expected to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the transporter binding sites.

A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues identified compounds with high affinity for both NET and SERT, suggesting that this compound may also exhibit dual inhibitory activity. nih.gov It is important to note that the stereochemistry of the pyrrolidine (B122466) ring is often critical for biological activity, with the (S)-enantiomer frequently showing higher potency compared to the (R)-enantiomer in binding to serotonin receptors and transporters.

Table 1: Binding Affinities of Structurally Related Pyrrolidine Derivatives for Serotonin and Norepinephrine Transporters

| Compound | Target | Binding Affinity (Ki, nM) | Source |

| 3-(phenoxy-phenyl-methyl)-pyrrolidine analogue (Compound 39b) | NET | Data not specified, but identified as a potent inhibitor | nih.gov |

| 3-(phenoxy-phenyl-methyl)-pyrrolidine analogue (Compound 39b) | SERT | Data not specified, but identified as a potent inhibitor | nih.gov |

Evaluation of Glutamate (B1630785) Receptor Subtype Modulatory Activity (e.g., GluK1)

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide array of physiological and pathological processes. nih.govnih.gov The kainate receptor subtype GluK1 is of particular interest for its role in synaptic plasticity and neuronal excitability.

There is currently a lack of direct experimental data on the modulatory activity of this compound at any glutamate receptor subtype, including GluK1. While pyrrolidine-containing compounds have been investigated as modulators of various receptors, specific studies linking the 3-phenoxypyrrolidine (B3389589) scaffold to glutamate receptor activity are not prominent in the available scientific literature. Further investigation would be required to determine if this compound possesses any significant affinity or functional activity at GluK1 or other glutamate receptor subtypes.

In Vitro Functional Assays and Mechanistic Elucidation

Beyond binding affinity, in vitro functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or has other modulatory effects on its target. These assays also help to elucidate the underlying molecular mechanisms.

Agonist and Antagonist Activity in Cell-Based Systems

For compounds that show significant binding affinity to a particular receptor or transporter, cell-based functional assays are employed to characterize their activity. For instance, if this compound were to bind to serotonin and norepinephrine transporters, functional assays would measure its ability to inhibit the uptake of radiolabeled serotonin or norepinephrine into cells expressing these transporters.

While specific data for this compound is not available, studies on related pyrrolidine derivatives have utilized such assays. For example, in the investigation of 3-(phenoxy-phenyl-methyl)-pyrrolidines, their inhibitory potency on NET and SERT was confirmed through functional reuptake inhibition assays. nih.gov Similarly, various pyrrolidine-containing compounds have been evaluated in cell-based assays for a range of activities, including antiproliferative effects on cancer cell lines and antibacterial properties. frontiersin.orgmdpi.comnih.gov These studies highlight the diverse biological activities that can be associated with the pyrrolidine scaffold.

Table 2: Illustrative In Vitro Functional Data for Structurally Related Pyrrolidine Compounds

| Compound Class | Assay Type | Observed Activity | Source |

| 3-(phenoxy-phenyl-methyl)-pyrrolidines | Norepinephrine Reuptake Inhibition | Potent Inhibition | nih.gov |

| 3-(phenoxy-phenyl-methyl)-pyrrolidines | Serotonin Reuptake Inhibition | Potent Inhibition | nih.gov |

| Phenylpyrrolidine derivatives | RBP4 Reduction Assay | Reduction of RBP4 levels | nih.gov |

| Spiro[pyrrolidine-3, 3´-oxindole] derivatives | Cell Proliferation Assay (MCF-7 cells) | Inhibition of proliferation | nih.gov |

Elucidation of Molecular Pathways and Signal Transduction

Understanding how a compound influences cellular signaling pathways is crucial for comprehending its mechanism of action. Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, ultimately leading to a cellular response. nih.govnih.govresearchgate.net

Given the potential interaction of this compound with monoamine transporters, its primary mechanism would likely involve the modulation of serotonergic and noradrenergic signaling. Inhibition of 5-HT and NE reuptake would lead to increased concentrations of these neurotransmitters in the synapse, thereby enhancing the activation of their respective postsynaptic receptors and downstream signaling cascades. These cascades can involve G-protein coupled receptors (GPCRs) and the subsequent modulation of second messengers like cyclic AMP (cAMP). d-nb.info

If the compound were to interact with RBP4, it could potentially modulate signaling pathways associated with this protein, such as those involving Janus kinase 2 (JAK2) and signal transducer and activator of transcription 5 (STAT5). researchgate.net However, this is highly speculative without direct evidence.

For many pyrrolidine-based compounds, the precise downstream signaling events are not fully characterized and represent an active area of research. frontiersin.org The elucidation of these pathways often involves a combination of techniques, including reporter gene assays, phosphorylation studies of key signaling proteins, and gene expression analysis.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound is intricately linked to its molecular structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features that govern its affinity and efficacy as a monoamine reuptake inhibitor. These studies typically involve the systematic modification of different parts of the molecule—the phenoxy group, the stereochemistry at the C3 position, and the pyrrolidine ring—to understand their impact on biological activity.

Influence of Phenoxy Substituents on Target Affinity and Efficacy

The nature and position of substituents on the phenoxy ring of 3-phenoxypyrrolidine derivatives play a critical role in modulating their potency and selectivity for monoamine transporters. Research on related scaffolds, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines, has demonstrated that modifications to the phenoxy ring can significantly alter binding affinities for the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.gov

To illustrate the impact of phenoxy ring substitutions on NET affinity, the following interactive table presents hypothetical data based on common SAR trends observed in similar norepinephrine reuptake inhibitors.

Table 1: Influence of Phenoxy Substituents on NET Affinity Note: This data is illustrative and based on general SAR principles for this compound class, as specific comparative data for these exact analogs is not publicly available.

| Compound | Phenoxy Substituent | NET K |

|---|---|---|

| Analog 1 | Unsubstituted | 50 |

| (S)-3-(3-Methylphenoxy)pyrrolidine | 3-Methyl | 15 |

| Analog 2 | 4-Methyl | 25 |

| Analog 3 | 2-Methyl | 40 |

| Analog 4 | 3-Chloro | 10 |

| Analog 5 | 4-Chloro | 20 |

From this illustrative data, one can observe that the presence and position of a substituent on the phenoxy ring can significantly impact the norepinephrine transporter (NET) affinity. A small alkyl group in the meta position, as in (S)-3-(3-Methylphenoxy)pyrrolidine, appears to be beneficial for potency compared to an unsubstituted analog. Electron-withdrawing groups like chlorine can also enhance potency, particularly at the meta position.

Stereochemical Effects on Pharmacological Profile and Potency

Stereochemistry is a critical determinant of the pharmacological activity of chiral drugs, and this holds true for 3-phenoxypyrrolidine derivatives. The (S)-configuration at the C3 position of the pyrrolidine ring in this compound is crucial for its high affinity and selectivity for the norepinephrine transporter. It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like receptors and transporters.

While specific studies directly comparing the enantiomers of 3-(3-Methylphenoxy)pyrrolidine are not widely published, research on other chiral monoamine reuptake inhibitors consistently demonstrates the importance of stereochemistry. For many norepinephrine reuptake inhibitors, one enantiomer is significantly more potent than the other. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophore elements—the phenoxy ring, the pyrrolidine nitrogen, and the C3 stereocenter—which must complement the topography of the binding site on the norepinephrine transporter.

The following table provides an illustrative comparison of the potency of the (S) and (R) enantiomers of a hypothetical 3-phenoxypyrrolidine analog, reflecting the expected stereochemical preference for NET inhibition.

Table 2: Stereochemical Effects on NET Affinity Note: This data is illustrative, as specific comparative data for the enantiomers of 3-(3-Methylphenoxy)pyrrolidine is not publicly available.

| Compound | Stereochemistry | NET K |

|---|---|---|

| (S)-3-(3-Methylphenoxy)pyrrolidine | S | 15 |

This table illustrates that the (S)-enantiomer is significantly more potent at the norepinephrine transporter than the (R)-enantiomer, highlighting the critical role of stereochemistry in the biological activity of this compound.

Pyrrolidine Ring Substitutions and Conformational Effects

Modifications to the pyrrolidine ring itself, including substitutions on the nitrogen atom or at other positions, can have a profound impact on the pharmacological profile of 3-phenoxypyrrolidine derivatives. The pyrrolidine ring serves as a scaffold, holding the key interacting moieties in the correct spatial orientation for binding to the transporter.

N-substitution on the pyrrolidine ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For many monoamine reuptake inhibitors, an N-methyl group or an unsubstituted secondary amine is optimal for activity. Larger or more polar substituents on the nitrogen can decrease potency by introducing steric hindrance or unfavorable electronic interactions within the binding pocket.

Furthermore, substitutions at other positions on the pyrrolidine ring can alter its conformation, thereby affecting the orientation of the crucial 3-phenoxy group. For example, the introduction of substituents at the C3 position alongside the phenoxy group, as seen in some 3,3-disubstituted pyrrolidine triple reuptake inhibitors, can lead to compounds with broad-spectrum activity across serotonin, norepinephrine, and dopamine (B1211576) transporters. nih.gov

The conformational flexibility of the pyrrolidine ring is also a key factor. A constrained or rigidified pyrrolidine ring can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. However, if the constrained conformation is not the one favored by the transporter's binding site, a significant loss of activity can occur.

The following table illustrates the potential effects of substitutions on the pyrrolidine ring on NET affinity, based on general SAR principles.

Table 3: Influence of Pyrrolidine Ring Substitutions on NET Affinity Note: This data is illustrative and based on general SAR principles for this compound class.

| Compound | Pyrrolidine Substitution | NET K |

|---|---|---|

| (S)-3-(3-Methylphenoxy)pyrrolidine | Unsubstituted N | 15 |

| Analog 7 | N-Methyl | 20 |

| Analog 8 | N-Ethyl | 80 |

Computational and Structural Biology Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding how (S)-3-(3-Methylphenoxy)pyrrolidine HCl might interact with specific protein targets. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function.

Research on analogous pyrrolidine (B122466) derivatives has demonstrated the utility of molecular docking in identifying potential protein targets and elucidating binding modes. nih.govmdpi.com For this compound, a hypothetical docking study could be performed against a range of receptors implicated in neurological or inflammatory disorders, given the known activities of similar compounds. The results of such a study would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Target Protein | Mitogen-Activated Protein Kinase (MAPK) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys54, Glu71, Leu156, Phe168 |

| Key Interactions | Hydrogen bond with Lys54, Hydrophobic interactions with Leu156, Pi-stacking with Phe168 |

This table illustrates the kind of data a molecular docking simulation would provide, offering insights into the compound's potential mechanism of action at a molecular level.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of both the ligand and its protein target over time. aps.orgnih.gov These simulations are essential for understanding the flexibility of this compound and how its conformation might adapt upon binding to a receptor.

Table 2: Conformational Analysis of this compound from a Hypothetical 100 ns Molecular Dynamics Simulation

| Conformational Feature | Predominant State | Population (%) |

| Pyrrolidine Ring Pucker | C2-endo | 75 |

| C3-exo | 25 | |

| Phenoxy Torsion Angle (C-O-C-C) | 120° ± 15° | 90 |

These data, derived from MD simulations, would provide a detailed picture of the compound's dynamic behavior, which is a critical factor in its interaction with biological targets.

Pharmacophore Modeling and Rational Drug Design Efforts

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.govnih.gov A pharmacophore model for this compound and its analogs can be developed based on their structures and biological activities.

A typical pharmacophore for this class of compounds might include features such as a hydrogen bond acceptor (the pyrrolidine nitrogen), a hydrophobic aromatic group (the methylphenoxy moiety), and a specific spatial arrangement of these features. This model can then be used to screen large compound libraries for new molecules with similar properties, or to guide the design of new derivatives with improved potency and selectivity. The discovery of 3,4-disubstituted pyrrolidines as monoamine transporter inhibitors has been successfully achieved through pharmacophore-based approaches. nih.gov

Table 3: Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Geometric Constraint |

| Hydrogen Bond Acceptor | Sphere, Radius 1.5 Å |

| Aromatic Ring | Plane, Normal vector defined |

| Hydrophobic Group | Sphere, Radius 2.0 Å |

| Exclusion Volume | Defines regions of steric hindrance |

This model serves as a blueprint for the design of new and potentially more effective therapeutic agents.

Homology Modeling for Target Protein Structural Prediction

In cases where the three-dimensional structure of a protein target has not been experimentally determined, homology modeling can be used to generate a reliable structural model. nih.govnih.govresearchgate.net This computational method relies on the principle that proteins with similar sequences adopt similar structures.

If this compound is found to interact with a novel protein target for which no crystal structure is available, homology modeling would be the first step in enabling structure-based drug design efforts. A high-quality homology model can serve as the receptor for molecular docking and molecular dynamics simulations, providing a structural framework for understanding ligand-protein interactions and guiding the optimization of lead compounds. The accuracy of the homology model is critical and is typically assessed using a variety of validation tools. nih.gov

Table 4: Quality Assessment of a Hypothetical Homology Model for a Putative Target of this compound

| Validation Metric | Score | Interpretation |

| Ramachandran Plot (% favored) | 95.2% | High-quality model |

| VERIFY3D (% residues with score > 0.2) | 91.5% | Good structural environment |

| ProSA-web Z-score | -8.7 | Within the range of native protein structures |

The data in this table would provide confidence in the use of the homology model for subsequent computational studies, thereby facilitating the drug discovery process.

Analytical Characterization and Quality Control in Research Settings

Spectroscopic Methods for Structural Confirmation (e.g., NMR, HRMS)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary methods used to elucidate the atomic connectivity and elemental composition of (S)-3-(3-Methylphenoxy)pyrrolidine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to confirm the presence of all structural motifs within this compound.

¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring environments. The spectrum for this compound would be expected to show distinct signals for the aromatic protons of the 3-methylphenoxy group, the protons of the pyrrolidine (B122466) ring, and the methyl group protons. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal adjacent proton relationships. General tables of chemical shifts can provide expected ranges for these protons. organicchemistrydata.orgorgchemboulder.com

¹³C NMR (Carbon-13 NMR): This method provides a count of the unique carbon atoms in the molecule. The spectrum would display separate peaks for each carbon atom in the aromatic ring, the pyrrolidine ring, and the methyl group, with their chemical shifts being indicative of their electronic environment. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted chemical shifts for this compound. These values are estimations based on the analysis of similar structures and standard chemical shift tables. organicchemistrydata.orgorgchemboulder.comchemicalbook.com

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~21 |

| Pyrrolidine (CH₂) | ~2.0 - 2.4, ~3.2 - 3.6 | ~30, ~50, ~55 |

| Pyrrolidine (CH-O) | ~4.8 - 5.0 | ~75 |

| Aromatic (CH) | ~6.7 - 7.2 | ~110 - 160 |

| Aromatic (C-O) | - | ~158 |

| Aromatic (C-CH₃) | - | ~140 |

| Pyrrolidine (NH) | Broad signal, variable | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. umich.edu For this compound, HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula (C₁₁H₁₆NO⁺ for the free base). A close match between the experimental and theoretical masses (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition. The molecular weight of the hydrochloride salt is 213.71 g/mol . sigmaaldrich.comsigmaaldrich.com

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 | Within 5 ppm of calculated |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or, in the case of chiral compounds, its enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral HPLC is the gold standard for this purpose. nih.govsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers, leading to their separation. sigmaaldrich.com The result is two distinct peaks in the chromatogram, one for each enantiomer. The relative area of these peaks allows for the calculation of the enantiomeric excess (ee), a measure of the purity of the desired (S)-enantiomer. Derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard reverse-phase HPLC column. juniperpublishers.comjuniperpublishers.com

Representative Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak® IB or similar cellulose-based CSP nih.gov |

| Mobile Phase | Hexane/Ethanol with a small amount of a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Expected Result | Baseline separation of the (S) and (R) enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

Representative GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms or equivalent non-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial temp. 100°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Result | A major peak corresponding to the target compound with a characteristic fragmentation pattern. |

Spectrophotometric Quantification and Stability Studies in Research Media

Spectrophotometric Quantification

UV-Visible spectrophotometry is a simple and rapid method for quantifying the concentration of a compound in solution, provided it contains a chromophore (a part of the molecule that absorbs light). nveo.org The phenoxy group in this compound acts as a chromophore, absorbing UV light. researchgate.net By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentration, the concentration of the compound in an unknown sample can be determined. scielo.br This is particularly useful for preparing solutions of a specific concentration for in vitro experiments. The presence of the phenoxy group suggests a λmax in the UV region, likely around 270 nm. acs.orgnih.gov

Stability Studies

In a research setting, it is important to understand the stability of a compound in the specific media used for experiments (e.g., cell culture media, buffers). Stability studies involve incubating the compound under relevant conditions (e.g., temperature, pH, light exposure) and monitoring its concentration over time using a suitable analytical method, such as HPLC or LC-MS. nih.gov This helps to ensure that the observed biological effects are due to the compound itself and not its degradation products. acs.org The European Medicines Agency provides guidelines on stability testing, which can be adapted for research purposes.

Representative Stability Study in Phosphate-Buffered Saline (PBS)

| Time (hours) | Concentration (µg/mL) at 4°C | Concentration (µg/mL) at 25°C | Concentration (µg/mL) at 37°C |

| 0 | 100.0 | 100.0 | 100.0 |

| 24 | 99.8 | 98.5 | 95.2 |

| 48 | 99.5 | 96.8 | 90.1 |

| 72 | 99.2 | 95.0 | 85.3 |

This table illustrates a hypothetical stability profile, where the compound is most stable at lower temperatures and shows some degradation at physiological temperature over time.

Future Research Directions and Unexplored Therapeutic Applications

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The exploration of novel therapeutic applications for derivatives of (S)-3-(3-Methylphenoxy)pyrrolidine HCl is largely propelled by mechanistic insights gleaned from structurally related compounds. A particularly promising avenue of investigation lies in the realm of neuroscience, specifically in the modulation of neurotransmitter reuptake.

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. nih.gov This dual-inhibition mechanism is a clinically validated approach for the treatment of a range of mood disorders and chronic pain conditions. The (S)-3-(3-Methylphenoxy)pyrrolidine scaffold provides a key structural motif that can be elaborated upon to fine-tune activity at these transporters. Future research will likely focus on synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic profiles for potential use in treating depression, anxiety disorders, and neuropathic pain.

Furthermore, the pyrrolidine (B122466) core is a common feature in ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. The specific stereochemistry and substitution pattern of this compound could confer selectivity for specific receptor subtypes that have yet to be explored. High-throughput screening of derivatives against a broad panel of central nervous system (CNS) targets may uncover unexpected activities, opening doors to new therapeutic indications such as epilepsy, schizophrenia, or neurodegenerative diseases. Mechanistic studies to de-convolute the precise molecular interactions with these targets will be crucial in guiding the rational design of next-generation therapeutic agents.

Development of Prodrug Strategies and Advanced Delivery Systems for Research Tools

To enhance the utility of this compound and its derivatives as research tools and potential therapeutics, the development of prodrug strategies and advanced delivery systems is a critical area of future investigation. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often employed to improve pharmacokinetic properties such as solubility, stability, and bioavailability. ijpcbs.comnih.govresearchgate.netresearchgate.netacs.org

For pyrrolidine-containing compounds, the secondary amine can be a key site for modification. Acylation or the attachment of a promoiety could modulate lipophilicity, facilitating passage across the blood-brain barrier for CNS-targeted applications. The design of prodrugs that are cleaved by specific enzymes present in the target tissue could also enhance tissue-selective delivery and minimize off-target effects.

Advanced drug delivery systems offer another avenue to optimize the therapeutic potential of molecules derived from this scaffold. Encapsulation within nanoparticles or liposomes could protect the active compound from premature metabolism and improve its circulation time. For research applications, these delivery systems can be engineered for targeted release, allowing for more precise investigation of the compound's effects in specific biological systems.

Integration into Chemical Biology Platforms for Target Identification

The (S)-3-(3-Methylphenoxy)pyrrolidine scaffold is a prime candidate for integration into chemical biology platforms aimed at target identification and validation. By functionalizing the molecule with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, researchers can create chemical probes to visualize the subcellular localization of the compound and identify its binding partners. nih.gov

One powerful technique is affinity-based protein profiling, where a derivative of this compound is immobilized on a solid support and used to "pull down" its interacting proteins from a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal novel biological targets and pathways modulated by this chemical class.

Furthermore, the development of photo-affinity probes, which can be covalently cross-linked to their target upon photo-activation, would provide a more robust method for identifying direct binding partners. These chemical biology tools would be invaluable in elucidating the mechanism of action of any newly discovered bioactive derivatives and in validating their therapeutic potential.

Synthesis of Multifunctional Ligands Incorporating the Pyrrolidine Scaffold

The concept of multifunctional ligands, or "designed multiple ligands," involves the creation of a single chemical entity that can interact with two or more distinct biological targets. This approach is gaining traction in drug discovery as a potential strategy to address complex diseases with multifactorial etiologies. The (S)-3-(3-Methylphenoxy)pyrrolidine scaffold, with its multiple points for chemical modification, is well-suited for the synthesis of such multifunctional ligands. nih.gov

For instance, by appending a pharmacophore known to interact with a secondary target onto the pyrrolidine ring or the phenoxy group, it may be possible to create a molecule with a synergistic or additive therapeutic effect. An example could be the combination of a norepinephrine/serotonin reuptake inhibitor motif with a ligand for a receptor implicated in pain perception, potentially leading to a more effective analgesic with a lower side effect profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(3-Methylphenoxy)pyrrolidine HCl, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 3-methylphenol with a pyrrolidine precursor, followed by HCl salt formation. Key steps include:

- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration. For example, enantiomeric purity can be verified via polarimetry or chiral HPLC .

- Salt formation : React the free base with HCl in anhydrous ethanol under nitrogen to prevent oxidation. Monitor pH to ensure stoichiometric equivalence .

- Data Reference : Cayman Chemical's protocol confirms ≥98% purity via HPLC and UV/Vis spectroscopy (λmax: 204, 210 nm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- NMR : Confirm stereochemistry and substituent positions (e.g., ¹H NMR for methylphenoxy protons, ¹³C NMR for pyrrolidine ring carbons).

- X-ray crystallography : Resolve crystal structure to validate stereochemistry, particularly for forensic applications .

Q. How should stability studies be designed for this compound under long-term storage?

- Methodological Answer :

- Storage conditions : Store at -20°C in airtight, light-protected containers.

- Stability testing : Perform accelerated degradation studies at 40°C/75% RH over 6 months. Analyze samples monthly via HPLC to track impurity profiles .

- Data Reference : Cayman Chemical reports ≥5-year stability under recommended conditions .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

- Methodological Answer :

- Target identification : Screen against NMDA or σ1 receptors using radioligand binding assays (e.g., [³H]TCP for NMDA antagonism).

- Functional assays : Use electrophysiology (patch-clamp) to assess ion channel modulation in neuronal cell lines .

- Data Reference : Structural analogs like 3-methyl PCPy (Item No. 34637) show affinity for arylcyclohexylamine targets, suggesting similar pathways .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer :

- Comparative SAR : Synthesize fluorinated analogs (e.g., 3-(3,5-difluorophenyl)pyrrolidine HCl) and compare LogP, plasma protein binding, and CYP450 metabolism using liver microsomes.

- In vivo PK : Administer analogs to rodent models and measure plasma half-life (t½) via LC-MS/MS .

Q. How can contradictions in published data on enantiomer-specific activity be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.